molecular formula C12H16N2O B13595688 4-(3-Methylphenyl)-1,4-diazepan-2-one

4-(3-Methylphenyl)-1,4-diazepan-2-one

Cat. No.: B13595688
M. Wt: 204.27 g/mol
InChI Key: BWUVBMMWZMQLFK-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)-1,4-diazepan-2-one is an organic compound belonging to the class of diazepanes This compound features a diazepane ring substituted with a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylphenyl)-1,4-diazepan-2-one typically involves the reaction of 3-methylbenzylamine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the diazepane ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylphenyl)-1,4-diazepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, where halogenated reagents can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated reagents such as bromoethane in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced diazepane derivatives.

    Substitution: Formation of substituted diazepane compounds.

Scientific Research Applications

4-(3-Methylphenyl)-1,4-diazepan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Methylphenyl)-1,4-diazepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methylphenyl)amino]pyridine-3-sulfonamide: Shares a similar aromatic substitution pattern.

    o-Cresolphthalein: Contains a similar methylphenyl group but differs in its overall structure and applications.

Uniqueness

4-(3-Methylphenyl)-1,4-diazepan-2-one is unique due to its diazepane ring structure, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

4-(3-methylphenyl)-1,4-diazepan-2-one

InChI

InChI=1S/C12H16N2O/c1-10-4-2-5-11(8-10)14-7-3-6-13-12(15)9-14/h2,4-5,8H,3,6-7,9H2,1H3,(H,13,15)

InChI Key

BWUVBMMWZMQLFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCCNC(=O)C2

Origin of Product

United States

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